4-(Bromomethyl)-1-azabicyclo[2.2.2]octane
Description
The compound 4-(bromomethyl)-1-azabicyclo[2.2.2]octane belongs to a class of organic molecules known as azabicyclic compounds, which are characterized by a bicyclic structure containing at least one nitrogen atom. Specifically, it is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as quinuclidine (B89598).
Structure
3D Structure
Properties
Molecular Formula |
C8H14BrN |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
4-(bromomethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H14BrN/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7H2 |
InChI Key |
AGHAKYNIROQVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CBr |
Origin of Product |
United States |
Advanced Structural Characterization and Stereochemical Assignment of 4 Bromomethyl 1 Azabicyclo 2.2.2 Octane
Application of High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise structure of 4-(bromomethyl)-1-azabicyclo[2.2.2]octane is unequivocally established through a combination of high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the connectivity of the molecule.
¹H NMR: The proton spectrum of the quinuclidine (B89598) cage typically exhibits two sets of signals for the ethylene bridge protons. For a 4-substituted quinuclidine, the protons on the carbons adjacent to the bridgehead nitrogen (C2, C6, C7) appear as a multiplet, while the protons on the carbons adjacent to the substituted C4 bridgehead (C3, C5, C8) appear as another distinct multiplet. The bromomethyl (-CH₂Br) protons would present a characteristic singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.
¹³C NMR: The carbon spectrum provides clear evidence of the molecular symmetry. In the parent quinuclidine, due to its high symmetry, only three distinct signals are observed. For the 4-(bromomethyl) derivative, one would expect signals for the bridgehead carbons (C1 and C4), the three equivalent carbons adjacent to the nitrogen (C2, C6, C7), the three equivalent carbons adjacent to the C4 position (C3, C5, C8), and the bromomethyl carbon. The chemical shifts are influenced by the substitution, with the C4 and the -CH₂Br carbons being particularly informative. magritek.comscispace.com The use of polarization transfer techniques can enhance the otherwise low sensitivity of ¹³C NMR. magritek.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a quinuclidine derivative is characterized by prominent C-H stretching vibrations of the bicyclic alkane structure. The presence of the C-Br bond would be indicated by a characteristic absorption in the fingerprint region of the spectrum. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern of azabicycloalkanes is often characterized by the formation of stable ammonium (B1175870) ions. aip.org The introduction of a tertiary amine moiety, such as the quinuclidine core, has been shown to increase ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). encyclopedia.pubmdpi.com
| Spectroscopic Data for 4-Substituted 1-Azabicyclo[2.2.2]octane Derivatives |
| Technique |
| ¹H NMR |
| ¹³C NMR |
| IR Spectroscopy |
| Mass Spectrometry |
X-ray Diffraction Analysis of this compound Derivatives for Absolute and Relative Stereochemistry
A key example is the crystal structure of (1S,2R,4S)-2-bromomethyl-1-azabicyclo[2.2.2]octan-5-one, a derivative with three stereogenic centers. The analysis of this compound provides a blueprint for understanding the stereochemical and conformational aspects of the bromomethyl-substituted quinuclidine system.
The crystallographic data reveals the precise spatial arrangement of all atoms in the molecule. The absolute configuration of the stereocenters can be determined, often with the use of anomalous dispersion, and is typically reported via the Flack parameter. A value close to zero confirms the assigned stereochemistry. This technique definitively establishes the relative orientation of the substituents on the quinuclidine core.
| Crystallographic Data for (1S,2R,4S)-2-bromomethyl-1-azabicyclo[2.2.2]octan-5-one |
| Parameter |
| Chemical Formula |
| Crystal System |
| Space Group |
| a (Å) |
| b (Å) |
| c (Å) |
| Volume (ų) |
| Z (molecules/unit cell) |
This data allows for the complete reconstruction of the molecular geometry, confirming the connectivity and the cis/trans relationships between substituents, which is crucial for understanding structure-activity relationships.
Conformational Analysis of the 1-Azabicyclo[2.2.2]octane System in Bromomethyl Derivatives
The 1-azabicyclo[2.2.2]octane (quinuclidine) ring system is conformationally rigid. It is composed of three fused cyclohexane rings, each forced into a boat conformation. This contrasts with unsubstituted cyclohexane, which overwhelmingly prefers the chair conformation. The bridgehead nitrogen and C4 carbon define an axis of symmetry.
In the parent bicyclo[2.2.2]octane, the molecule can possess high D₃ symmetry, with the three ethylene bridges being equivalent. However, substitution on the ring system, as in this compound, reduces this symmetry and can introduce subtle distortions in the cage structure.
X-ray diffraction data from derivatives provides precise measurements of bond lengths and torsional angles, allowing for a detailed conformational analysis. These studies show that the bicyclic system can exhibit a slight twist of the ethylene bridges around the N-C4 axis. This twisting relieves some torsional strain. The degree of twisting and other conformational parameters can be influenced by the steric bulk and electronic nature of the substituents, as well as by packing forces within the crystal lattice. For monosubstituted cyclohexanes, which are components of the quinuclidine system, substituents generally prefer an equatorial position to minimize steric hindrance known as 1,3-diaxial strain. libretexts.org However, due to the rigid, bridged nature of quinuclidine, the concepts of "axial" and "equatorial" are less distinct than in a simple cyclohexane ring, but steric interactions still play a crucial role in determining the fine details of the molecular conformation.
Determination of Stereochemistry at Functionalized Centers
The C4 position in this compound itself is not a stereocenter. However, the synthesis of derivatives often involves the creation of one or more chiral centers on the quinuclidine ring. Establishing the stereochemistry at these newly formed centers is a critical aspect of structural characterization.
The stereochemical outcome of synthetic reactions can be controlled through various strategies, including the use of chiral starting materials, chiral catalysts, or diastereoselective reactions. For instance, the synthesis of enantiopure quinuclidine derivatives can be achieved starting from naturally occurring chiral alkaloids like quinine or through asymmetric synthesis methodologies. chinesechemsoc.org
Once a chiral derivative is synthesized, its stereochemistry must be determined.
X-ray Crystallography: As discussed previously, single-crystal X-ray analysis is the definitive method for assigning both relative and absolute stereochemistry. The determination of the crystal structure of a chiral, non-racemic derivative provides an unambiguous assignment of the (R) or (S) configuration at each stereocenter.
NMR Spectroscopy: While less direct than X-ray crystallography, NMR spectroscopy can be a powerful tool for stereochemical assignment.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of protons. By observing which protons are close to each other, the relative stereochemistry of substituents on the ring can often be deduced.
Coupling Constants: The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them. This relationship can be used to infer the relative stereochemistry of substituents.
Chiral Shift Reagents: In cases where enantiomers are present, chiral lanthanide shift reagents can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum, which can aid in analysis.
By combining stereocontrolled synthesis with powerful analytical techniques like X-ray crystallography and advanced NMR spectroscopy, the precise three-dimensional structure and stereochemical integrity of complex this compound derivatives can be fully elucidated.
Mechanistic Investigations and Reactivity Profiles of 4 Bromomethyl 1 Azabicyclo 2.2.2 Octane
Nucleophilic Substitution at the Bromomethyl Position (SN1/SN2 Considerations)
The primary alkyl bromide functionality in 4-(bromomethyl)-1-azabicyclo[2.2.2]octane is a key site for nucleophilic substitution. The viability of SN1 versus SN2 pathways is dictated by factors such as the stability of the potential carbocation intermediate, steric hindrance at the reaction center, and the nature of the nucleophile and solvent.
Given that the bromine is attached to a primary carbon, an SN2 mechanism is generally favored. This pathway involves a backside attack by a nucleophile, leading to a concerted displacement of the bromide ion. The steric hindrance around the bromomethyl group is relatively low, further supporting the feasibility of an SN2 reaction. For instance, the synthesis of (1S,2R,4S)-2-bromomethyl-1-azabicyclo[2.2.2]octan-5-one is achieved through an SN2 displacement, highlighting the accessibility of this pathway in a related quinuclidine (B89598) system. d-nb.info
An SN1 mechanism, which proceeds through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. While the bicyclic framework might offer some rigidity, it does not provide significant resonance or inductive stabilization to a primary carbocation at the 4-position. Therefore, reactions of this compound with strong nucleophiles in polar aprotic solvents are expected to proceed predominantly via an SN2 mechanism.
Table 1: Factors Influencing Nucleophilic Substitution Pathway for this compound
| Factor | SN1 Consideration | SN2 Consideration | Likely Pathway |
| Substrate | Primary alkyl halide; unstable primary carbocation. | Unhindered primary alkyl halide. | SN2 |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). | Favored by strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻). | Dependent on nucleophile |
| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. | Dependent on solvent |
| Leaving Group | Good leaving group (Br⁻). | Good leaving group (Br⁻). | Both possible |
Reactivity of the Bridgehead Nitrogen: N-Oxidation and Quaternization Processes
The tertiary bridgehead nitrogen atom in the 1-azabicyclo[2.2.2]octane skeleton is a characteristic feature of quinuclidines, imparting basic and nucleophilic properties to the molecule. This nitrogen is susceptible to both oxidation and quaternization.
N-Oxidation: The lone pair of electrons on the bridgehead nitrogen can be oxidized to form an N-oxide. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. prepchem.com The resulting N-oxide exhibits altered electronic and steric properties, which can influence the reactivity of the rest of the molecule. For example, the formation of quinuclidine N-oxide is a known process and serves as a precursor for further functionalization of the quinuclidine ring. liverpool.ac.ukliverpool.ac.uk
Quaternization: As a nucleophile, the bridgehead nitrogen can react with electrophiles, such as alkyl halides, in a process known as quaternization. This results in the formation of a quaternary ammonium (B1175870) salt. The quaternization of the closely related 1,4-diazabicyclo[2.2.2]octane (DABCO) has been extensively studied, demonstrating the high nucleophilicity of the bridgehead nitrogen atoms. nih.govnih.gov In the case of this compound, intermolecular quaternization with an external electrophile would compete with potential intramolecular reactions.
Radical Chemistry and Hydrogen-Atom-Transfer (HAT) Catalysis Mediated by Quinuclidine Derivatives
Quinuclidine and its derivatives have emerged as potent catalysts in the field of radical chemistry, particularly in hydrogen-atom-transfer (HAT) catalysis. rhhz.net The underlying principle involves the generation of a highly reactive quinuclidinium radical cation, which can selectively abstract hydrogen atoms from substrates, initiating a variety of chemical transformations.
Electron Donor-Acceptor (EDA) Complex Formation
In many photoredox-catalyzed reactions, quinuclidine derivatives can act as electron donors to form an electron donor-acceptor (EDA) complex with an electron acceptor. rhhz.net Upon photoexcitation, this complex can undergo a single electron transfer.
Single Electron Transfer (SET) Mechanisms
The formation of the key quinuclidinium radical cation often proceeds via a single electron transfer (SET) mechanism. rhhz.net In a typical photoredox cycle, an excited-state photocatalyst oxidizes the quinuclidine derivative to its corresponding radical cation. This highly electrophilic species is then capable of abstracting a hydrogen atom from a suitable substrate.
Site-Selective C-H Functionalization
A significant application of quinuclidine-mediated HAT catalysis is the site-selective functionalization of C-H bonds. The quinuclidinium radical cation exhibits a preference for abstracting hydridic C-H bonds, such as those alpha to heteroatoms like nitrogen or oxygen. rhhz.net This selectivity allows for the targeted modification of complex molecules at positions that might be otherwise difficult to functionalize.
Table 2: Role of Quinuclidine Derivatives in HAT Catalysis
| Process | Description | Key Intermediates |
| EDA Complex Formation | Ground-state association of the quinuclidine derivative (donor) with an acceptor molecule. | EDA Complex |
| Single Electron Transfer (SET) | Photoinduced electron transfer from the quinuclidine to an excited photocatalyst or within an EDA complex. | Quinuclidinium radical cation |
| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from a substrate by the quinuclidinium radical cation. | Substrate radical |
| C-H Functionalization | The resulting substrate radical undergoes further reactions (e.g., addition, coupling). | Functionalized product |
Intramolecular Rearrangements and Cyclization Pathways
The rigid bicyclo[2.2.2]octane framework of this compound can, under certain conditions, undergo intramolecular rearrangements and cyclizations.
Intramolecular Cyclization: The presence of the nucleophilic bridgehead nitrogen and the electrophilic bromomethyl group within the same molecule raises the possibility of an intramolecular SN2 reaction. This would lead to the formation of a tricyclic quaternary ammonium salt. Such intramolecular cyclizations are known to occur in systems where a nucleophile and a suitable leaving group are held in close proximity by a rigid scaffold.
Wagner-Meerwein Rearrangements: The bicyclo[2.2.2]octane system is known to undergo Wagner-Meerwein rearrangements, particularly when a carbocation is formed adjacent to the ring system. thieme-connect.deuni-muenchen.deacs.org Although a primary carbocation at the bromomethyl position is unlikely to form, reactions proceeding under conditions that could generate a positive charge on the carbon bearing the bromine could potentially trigger a rearrangement of the bicyclic skeleton. These rearrangements typically involve the migration of a C-C bond to an adjacent electron-deficient center, leading to a more stable carbocation and a rearranged carbon skeleton. For example, solvolysis of benzobicyclo[2.2.2]octenyl brosylates leads to rearranged products. acs.org While not directly analogous, these studies highlight the propensity of the bicyclo[2.2.2]octane system to undergo such skeletal reorganizations.
Computational Chemistry and Theoretical Insights into 4 Bromomethyl 1 Azabicyclo 2.2.2 Octane Chemistry
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) serves as a powerful tool for investigating the kinetics and thermodynamics of chemical reactions involving 4-(bromomethyl)-1-azabicyclo[2.2.2]octane. A primary application is the study of nucleophilic substitution reactions at the bromomethyl group, a characteristic reaction for this class of compounds.
In a typical DFT study, the reaction pathway for a nucleophilic substitution (e.g., an SN2 reaction with a nucleophile Nu-) would be meticulously mapped. This involves optimizing the geometries of the reactants, the transition state (TS), and the products. The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. DFT calculations can elucidate the precise geometry of this TS, including the bond-breaking distance of the C-Br bond and the bond-forming distance of the C-Nu bond.
The energy difference between the reactants and the transition state provides the activation energy barrier (ΔE‡), a key determinant of the reaction rate. A lower activation energy implies a faster reaction. For instance, DFT calculations could compare the activation barriers for different nucleophiles, predicting their relative reactivity towards this compound.
Furthermore, computational studies on related rigid frameworks like 1,4-disubstituted bicyclo[2.2.2]octane have shown that electronic effects are transmitted primarily through space (field effects) rather than through bonds. researchgate.net Therefore, DFT calculations on the target molecule would likely reveal that the electron-donating nature of the bridgehead nitrogen atom influences the reactivity of the bromomethyl group primarily via this field effect, potentially stabilizing a charge-deficient transition state.
A hypothetical reaction coordinate diagram, as would be generated from DFT data, is presented below.
| Reaction Coordinate | Structure Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile (Nu-) | 0.0 |
| Transition State | [Nu---CH2-(C7H13N)---Br]- | ΔE‡ |
| Products | 4-(Nu-methyl)-1-azabicyclo[2.2.2]octane + Br- | ΔErxn |
Elucidation of Stereoselectivity Origins through Computational Modeling
While this compound itself is achiral, computational modeling is indispensable for understanding the origins of stereoselectivity in its reactions with chiral molecules or in derivatives that are chiral. If, for example, the quinuclidine (B89598) core were substituted to introduce a stereocenter, or if it were to react with a chiral nucleophile, multiple stereoisomeric products could be formed.
Computational modeling, particularly DFT, can be used to explore the different diastereomeric transition states leading to these products. By calculating the energies of these competing transition states, chemists can predict which stereoisomer will be formed preferentially. The energy difference between the diastereomeric transition states (ΔΔE‡) is directly related to the enantiomeric or diastereomeric excess observed experimentally.
For instance, in a hypothetical reaction with a chiral nucleophile, two primary transition state models, let's call them TS-R and TS-S, would be constructed and their energies calculated. The model would analyze steric repulsions, electrostatic interactions, and hydrogen bonding between the substrate and the chiral reactant. The transition state with fewer destabilizing interactions would be lower in energy, indicating the favored stereochemical pathway. This analysis provides a quantitative, atomistic-level understanding of how stereocontrol is achieved.
Molecular Dynamics Simulations for Conformational Exploration
Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior and conformational preferences of molecules over time. utupub.fi For this compound, the bicyclic cage itself is conformationally rigid. However, the bromomethyl substituent at the C4 position possesses rotational freedom around the C4-C(H2) single bond.
MD simulations can be employed to investigate the conformational landscape of this rotatable bond. By simulating the molecule's motion over nanoseconds or longer, researchers can identify the most stable rotamers (low-energy conformations) of the bromomethyl group and the energy barriers to rotation between them. These simulations typically account for the explicit influence of solvent molecules, providing a realistic picture of the molecule's preferred shape in solution.
The conformational preference of the bromomethyl group can be significant as it may influence the molecule's crystal packing or its accessibility for reaction. For example, a preferred conformation might sterically hinder or expose the electrophilic carbon atom to an incoming nucleophile, thereby affecting its reactivity. The simulation trajectory would provide detailed information on the distribution of the N-C4-C-Br dihedral angle, revealing the most populated conformational states.
Electronic Structure and Reactivity Indices
The electronic structure of this compound dictates its intrinsic reactivity. Computational methods are used to calculate a variety of molecular properties and reactivity indices that provide a quantitative description of this structure. DFT calculations on the parent 1-azabicyclo[2.2.2]octane (quinuclidine) cage, performed at the M062X-D3/Def2TZVPP level of theory, provide foundational insights into the electronic nature of the core. rsc.orgrsc.org
The sum of the bond angles around the bridgehead nitrogen in quinuclidine is calculated to be 327.6°, indicating hybridization close to the ideal sp3 state (328.5°). rsc.orgrsc.org This geometry supports a highly available lone pair on the nitrogen, contributing to its strong basicity and nucleophilicity. The calculated proton affinity for quinuclidine is 978 kJ mol-1, underscoring this basic character. rsc.orgrsc.org
Second Order Perturbation Theory (SOPT) analysis reveals significant hyperconjugative interactions between the nitrogen lone pair (nN) and the antibonding orbitals (σ) of the anti-periplanar C-C bonds of the bicyclic framework. rsc.org These nN → σC-C interactions contribute to the stability of the cage structure.
The introduction of the bromomethyl group at the C4 position modifies these properties. The electronic influence of the substituent in the bicyclo[2.2.2]octane system is primarily governed by through-space field effects. researchgate.net The electronegative bromine atom and the C-Br bond will exert an electron-withdrawing field effect across the molecular cage.
Reactivity indices derived from DFT, such as Fukui functions or condensed local softness, can predict the most reactive sites within the molecule. For a nucleophilic attack, the condensed Fukui function (f+) would be calculated to identify the atom most susceptible to receiving electron density. As expected for an SN2 reaction, this analysis would highlight the carbon atom of the bromomethyl group as the primary electrophilic site. researchgate.net Similarly, analysis of the electrostatic potential mapped onto the electron density surface would show a region of positive potential (electron deficiency) around the CH2Br group, marking it as the target for nucleophiles.
Computed Properties of the 1-Azabicyclo[2.2.2]octane Core
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Sum of N-bond angles | 327.6° | M062X-D3/Def2TZVPP | rsc.orgrsc.org |
| Proton Affinity (PA) | 978 kJ mol-1 | M062X-D3/Def2TZVPP | rsc.orgrsc.org |
This table summarizes key computational data for the parent quinuclidine structure, which forms the core of this compound.
Transformative Roles of 4 Bromomethyl 1 Azabicyclo 2.2.2 Octane in Organic Synthesis and Catalysis
Versatile Building Blocks for Advanced Organic Molecules
The reactivity of the bromomethyl group makes 4-(bromomethyl)-1-azabicyclo[2.2.2]octane an exceptional starting material for introducing the quinuclidine (B89598) moiety into larger, more complex structures. The carbon-bromine bond is susceptible to nucleophilic substitution, providing a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.
Precursors for Functionalized Quinuclidine Derivatives
This compound serves as a pivotal precursor for a diverse range of monosubstituted quinuclidine derivatives. The bromomethyl group is an excellent electrophilic handle that readily reacts with various nucleophiles. This allows for the straightforward introduction of different functional groups at the 4-position of the quinuclidine core. For instance, reactions with monofunctional nucleophiles in the presence of an acid acceptor lead to the expected substitution products. rsc.org This reactivity is fundamental to creating libraries of quinuclidine compounds with tailored properties for applications in medicinal chemistry and materials science.
| Nucleophile | Resulting Functional Group | Reference |
| Amines (R-NH2) | -CH2-NH-R | rsc.org |
| Alcohols (R-OH) | -CH2-O-R | rsc.org |
| Thiols (R-SH) | -CH2-S-R | |
| Cyanide (CN-) | -CH2-CN |
This interactive table showcases the versatility of this compound in creating diverse functionalized derivatives through nucleophilic substitution.
Synthesis of Structurally Complex Quinuclidine Scaffolds
Beyond simple functionalization, this compound is instrumental in constructing more intricate and sterically demanding molecular architectures. The rigid quinuclidine framework is a desirable feature in drug design, and this building block provides a reliable entry point for its incorporation. chinesechemsoc.org The synthesis of complex, polycyclic systems often relies on the ability to form key bonds from a pre-existing core. The bromomethyl group enables such constructions through intramolecular cyclization reactions or by serving as a reactive site for coupling with other complex fragments. For example, derivatives like (1S,2R,4S)-2-(bromomethyl)-1-azabicyclo[2.2.2]octan-5-one, which can be synthesized from natural products, are used to create enantiopure quinuclidinone analogs with multiple stereogenic centers. d-nb.info These complex scaffolds are of significant interest due to their potential pharmacological activities. d-nb.info
Intermediates for Nicotinic Acetylcholine (B1216132) Receptor Ligand Synthesis
The quinuclidine scaffold is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.govcaltech.edu this compound and its analogs are crucial intermediates in the synthesis of potent and selective nAChR modulators. nih.govresearchgate.net The quinuclidine nitrogen provides a key cationic center for receptor binding, while modifications made possible by the bromomethyl group allow for fine-tuning of subtype selectivity and pharmacological profiles (agonist vs. antagonist). caltech.edunih.gov For example, this building block can be used to synthesize complex side chains that are attached to the quinuclidine core, leading to ligands with high affinity for specific nAChR subtypes like α7 and α3β4. researchgate.net
| nAChR Ligand Scaffold | Therapeutic Target/Application | Reference |
| 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole | α9 and α7 nAChR modulation | nih.gov |
| Quinuclidine-triazole derivatives | α3β4 nAChR imaging and drug addiction research | researchgate.net |
| Spiro-oxazolidinone quinuclidines | α7 nAChR selective agonists | nih.gov |
| Aristoquinoline derivatives | α3β4 nAChR inhibitors for cocaine use disorder | chemrxiv.orgchemrxiv.org |
This interactive table highlights key examples of nAChR ligands whose synthesis can utilize quinuclidine intermediates derived from precursors like this compound.
Advanced Catalytic Applications
The unique structural and electronic properties of the quinuclidine ring system have led to its use in the design of advanced catalysts. The tertiary amine can act as a Lewis base, while the rigid framework allows for the precise positioning of catalytic groups and the creation of a well-defined chiral environment.
Chiral Organocatalysis and Asymmetric Inductions
Quinuclidine and its derivatives, particularly those derived from chiral natural products like cinchona alkaloids, are privileged structures in asymmetric organocatalysis. researchgate.netchinesechemsoc.org While this compound itself is achiral, it can be used to synthesize chiral catalysts by attaching it to a chiral scaffold or by using it as a precursor for chiral quinuclidine derivatives. These catalysts are effective in promoting asymmetric induction, which is the preferential formation of one enantiomer or diastereoisomer over another. wikipedia.org The quinuclidine nitrogen can act as a nucleophilic or basic catalyst in reactions such as the Morita-Baylis-Hillman reaction. researchgate.net By creating a chiral environment around this basic site, enantioselective transformations can be achieved, providing a powerful tool for asymmetric synthesis. wikipedia.org
Ligand Design in Metal-Catalyzed Transformations
In addition to organocatalysis, the quinuclidine scaffold is a valuable component in the design of ligands for transition metal-catalyzed reactions. researchgate.net A ligand coordinates to a metal center, modifying its reactivity and selectivity. The nitrogen atom of the quinuclidine can act as a coordination site. Furthermore, the bromomethyl group of this compound allows for the introduction of other coordinating groups, such as phosphines or other heterocycles, to create multidentate ligands. beilstein-journals.org These quinuclidine-containing ligands can enforce a specific geometry on the metal complex, which can lead to enhanced catalytic activity and selectivity in a variety of transformations, including cross-coupling reactions, hydrogenations, and cycloadditions. nih.govrsc.org The synergistic effect between the metal and the tailored quinuclidine-based ligand allows for the development of novel catalytic systems for challenging chemical transformations. rsc.org
Photoinduced Catalysis
While direct photoinduced catalytic applications of this compound are not extensively documented, its parent structure, quinuclidine, and its derivatives have emerged as powerful catalysts in photoinduced reactions, particularly as hydrogen-atom-transfer (HAT) agents. ccspublishing.org.cn The 1-azabicyclo[2.2.2]octane core can be readily oxidized to its radical cation under photoredox conditions. This radical cation is a potent hydrogen abstractor, capable of activating otherwise inert C-H bonds. ccspublishing.org.cn
The transformative role of this compound in this context lies in its ability to serve as a precursor for more complex catalytic systems. The bromomethyl group can be used to anchor the quinuclidine moiety to other molecular scaffolds, such as polymers, surfaces, or larger organic molecules, to create tailored photocatalysts. For instance, substitution of the bromine with a chromophore could lead to a bifunctional molecule that combines both light-absorbing and HAT-catalytic properties in a single entity.
The general mechanism for quinuclidine-mediated photoinduced HAT catalysis involves the initial excitation of a photocatalyst (PC) by visible light, followed by a single-electron transfer (SET) to quinuclidine to form the quinuclidine radical cation. This radical cation then abstracts a hydrogen atom from a substrate, generating a substrate radical that can undergo various synthetic transformations. ccspublishing.org.cn
Table 1: Examples of Photoinduced Reactions Catalyzed by Quinuclidine Derivatives
| Reaction Type | Substrate Class | Key Transformation | Catalyst System |
|---|---|---|---|
| α-Arylation of Alcohols | Benzylic Alcohols | C-H Arylation | Ir-photocatalyst/Quinuclidine/Lewis Acid |
| α-Functionalization of Primary Amines | Trifluoromethanesulfonyl Protected Amines | C-H addition to activated alkenes | Photoredox/Quinuclidine |
This table presents data for reactions catalyzed by the parent quinuclidine, illustrating the potential catalytic applications of derivatives synthesized from this compound.
Role as an Intermediate in Novel Materials Synthesis (e.g., Hybrid Iodobismuthates)
In the realm of materials science, organic cations are crucial as templates or counterions in the synthesis of hybrid organic-inorganic materials, such as hybrid iodobismuthates. These materials are of interest for applications in photovoltaics and optoelectronics as potential lead-free alternatives to perovskites. reading.ac.uk The size, shape, and charge of the organic cation can direct the assembly of the inorganic framework, thus controlling the final structure and properties of the material.
The parent compound of this compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), which shares a similar bicyclic structure, has been successfully employed in the solvothermal synthesis of a variety of iodobismuthates. reading.ac.uk In these syntheses, DABCO can act as a ligand, linking inorganic clusters, or become protonated or alkylated in situ to serve as a charge-balancing countercation. reading.ac.uk
The utility of this compound in this field is as a functionalized precursor to design specific organic cations. The bromomethyl group allows for straightforward quaternization of the bridgehead nitrogen with various organic groups. This "pre-functionalization" offers greater control over the final structure of the organic cation compared to the in situ alkylation of DABCO. By reacting this compound with different nucleophiles, a library of tailored organic cations can be generated. These cations can then be used to direct the formation of novel hybrid iodobismuthate structures with potentially tunable optical and electronic properties.
For example, the quaternization of this compound with an aromatic amine could introduce π-stacking interactions between the organic cations in the resulting hybrid material, influencing its charge transport properties.
Table 2: Properties of Hybrid Iodobismuthates Synthesized with DABCO-based Cations
| Compound | Anionic Bismuth-Iodide Structure | Organic Cation | Optical Band Gap (eV) |
|---|---|---|---|
| (C6H12N2)BiI3 | 1D ribbons of edge-sharing [Bi2I8] units linked by DABCO | DABCO as a ligand | Not specified |
| (C8H17N2)2Bi2Cu2I10 | Discrete tetranuclear clusters | Ethylated DABCO | 1.82 |
| (C6H13N2)2BiCu2I7 | Discrete trinuclear clusters | Monoprotonated DABCO | 2.27 |
This table showcases various hybrid iodobismuthates synthesized using the related compound DABCO, indicating the potential for creating new materials using cations derived from this compound. Data sourced from reading.ac.uk.
Future Directions and Emerging Research Avenues for 4 Bromomethyl 1 Azabicyclo 2.2.2 Octane
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental responsibility necessitates the development of greener synthetic routes for valuable chemical building blocks. rsc.orgmdpi.com While classical methods for synthesizing quinuclidine (B89598) derivatives exist, they often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov Future research will prioritize the development of sustainable and efficient methodologies for the synthesis of 4-(bromomethyl)-1-azabicyclo[2.2.2]octane and its congeners.
Key areas of focus will include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
Use of Renewable Feedstocks: Investigating biosynthetic routes or starting materials derived from renewable resources.
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. ejcmpr.com
Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reaction rates and reduce energy consumption compared to conventional heating. mdpi.com
Catalytic Approaches: Developing catalytic versions of classical reactions to reduce the need for stoichiometric reagents.
Table 1: Potential Green Chemistry Approaches for Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
|---|---|---|
| Use of Aqueous Media | Performing key cyclization or functionalization steps in water. | Reduced toxicity, cost, and flammability; simplified workup. |
| Microwave-Assisted Synthesis | Accelerating the formation of the bicyclic core or the bromination step. | Drastically reduced reaction times, potentially higher yields, and cleaner reactions. mdpi.com |
| One-Pot Reactions | Combining multiple synthetic steps into a single process without isolating intermediates. | Increased efficiency, reduced solvent use, and less waste generation. nih.gov |
| Biocatalysis | Utilizing enzymes for key transformations, potentially achieving high stereoselectivity. | Mild reaction conditions, high selectivity, and reduced environmental impact. |
Exploration of Underexplored Reactivity Modalities
The reactivity of the quinuclidine core is well-established in its role as a base and a catalyst in reactions like the Baylis-Hillman reaction. wikipedia.orgresearchgate.net Quinuclidine and its derivatives have also shown significant promise as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions, enabling the direct functionalization of C-H bonds. rhhz.net However, the full reactive potential of this compound remains to be unlocked.
Future research could delve into:
Radical-Mediated Transformations: Beyond its role in HAT catalysis, the quinuclidine radical cation could be explored for other intramolecular and intermolecular radical reactions. The Hofmann-Löffler reaction, for instance, demonstrates the potential for intramolecular C-H amination via a nitrogen-centered radical, a pathway that could be adapted to create novel functionalized quinuclidines. wikipedia.org
C-H Functionalization: The direct functionalization of the C-H bonds of the bicyclic scaffold, away from the bridgehead positions, is a significant challenge. Developing new catalytic systems that can selectively activate these bonds would open a vast area of chemical space for creating new derivatives. rhhz.net
Dual Role Reactivity: Exploring reactions where the compound acts simultaneously as both a nucleophile/base (via the nitrogen) and an electrophile (via the bromomethyl group). This could lead to novel tandem or cascade reactions for the rapid construction of complex molecules.
Mechanochemical Activation: Investigating reactions under solvent-free, ball-milling conditions could reveal new reactivity pathways and provide a greener alternative to traditional solution-phase chemistry. mdpi.com
Integration into Multifunctional Catalytic Systems
The structural rigidity of the quinuclidine skeleton and the presence of two distinct functional sites—the tertiary amine and the bromomethyl group—make this compound an ideal candidate for incorporation into multifunctional and bifunctional catalytic systems. nih.gov
Emerging avenues in this area include:
Bifunctional Organocatalysis: The amine can act as a Lewis base or Brønsted base to activate one substrate, while the bromomethyl group can be functionalized to introduce a hydrogen-bond donor (like a thiourea (B124793) or squaramide group) or another Lewis acidic site to activate a second substrate. nih.gov This is a proven strategy in Cinchona alkaloid catalysis that could be expanded upon with this simpler scaffold. nih.gov
Immobilized Catalysts: The bromomethyl group serves as a convenient anchor for grafting the quinuclidine moiety onto solid supports, such as polymers or silica. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.
Cooperative Catalysis: Designing systems where the quinuclidine derivative works in concert with a transition metal catalyst. The amine could act as a ligand for the metal center, influencing its reactivity and selectivity, or it could participate directly in the catalytic cycle as a proton shuttle or HAT agent. rhhz.net
Photo-organocatalysis: Building upon the known ability of quinuclidines to act as electron donors and HAT catalysts under visible light, new systems can be designed where the core structure is modified to tune its redox properties or to incorporate a photosensitizing unit. rhhz.net
Table 2: Potential Roles in Multifunctional Catalysis
| Catalytic System | Role of Quinuclidine Nitrogen | Role of Bromomethyl Group (or derivative) | Potential Application |
|---|---|---|---|
| Bifunctional Organocatalysis | Lewis Base / Brønsted Base | Hydrogen-Bond Donor (e.g., as a thiourea) | Asymmetric Michael additions, Aldol reactions |
| Immobilized Catalysis | Catalytic Site (Base/HAT) | Linker to Solid Support (e.g., silica, polymer) | Flow chemistry, simplified product purification |
| Cooperative Metal Catalysis | Ligand / Proton Shuttle | Tuning steric/electronic properties | C-H activation, cross-coupling reactions |
| Photoredox Catalysis | Electron Donor / HAT Agent | Substituent to modify redox potential | Redox-neutral C-C bond formation |
Computational Design and Prediction of Novel Derivatives
Advances in computational chemistry provide powerful tools for the in silico design and evaluation of new molecules before their synthesis in the lab. This approach can accelerate the discovery of novel derivatives of this compound with tailored properties.
Future computational studies will likely focus on:
Predicting Basicity and Nucleophilicity: Using quantum chemical calculations to predict how modifications to the quinuclidine scaffold will affect the pKa and reactivity of the bridgehead nitrogen. This is crucial for designing more effective catalysts. wikipedia.org
Modeling Catalytic Transition States: Simulating the transition states of reactions catalyzed by quinuclidine derivatives to understand the origins of stereoselectivity and to design catalysts with improved performance in asymmetric synthesis.
Virtual Screening: Creating virtual libraries of derivatives by computationally modifying the 4-position substituent and screening them for desired properties, such as binding affinity to a biological target or specific catalytic activity.
Developing QSAR Models: Establishing Quantitative Structure-Activity Relationships (QSAR) to correlate structural features of quinuclidine derivatives with their observed catalytic efficacy or biological activity, enabling the prediction of properties for yet-unsynthesized compounds.
By leveraging computational tools, researchers can more rationally design experiments, prioritize synthetic targets, and ultimately accelerate the development of new and useful applications for the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
